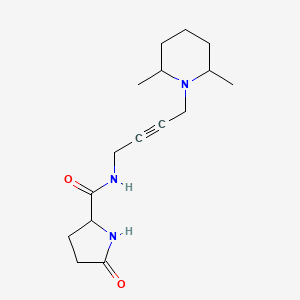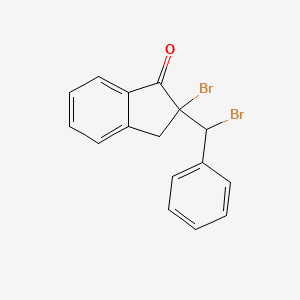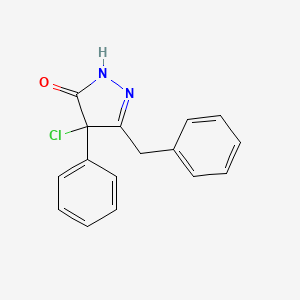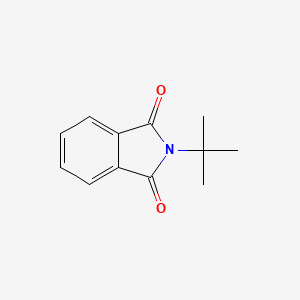acetic acid CAS No. 6331-17-5](/img/structure/B12802654.png)
[4-Hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid is an organic compound with the molecular formula C10H10O5 This compound is characterized by the presence of a hydroxy group, a methoxycarbonyl group, and an oxo group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid typically involves the esterification of 4-hydroxybenzoic acid followed by a series of oxidation and substitution reactions. One common method includes:
Esterification: 4-Hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.
Oxidation: The methyl ester is then oxidized using an oxidizing agent such as potassium permanganate to introduce the oxo group, forming methyl 4-hydroxy-3-oxo-benzoate.
Substitution: Finally, the oxo-benzoate is treated with acetic anhydride to introduce the acetic acid moiety, resulting in the formation of 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules allows it to act as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, derivatives of 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antioxidant, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and oxo groups can form hydrogen bonds with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methoxycarbonyl and oxo groups.
Methyl 4-hydroxybenzoate: Lacks the oxo group.
4-Hydroxy-3-methoxybenzoic acid: Lacks the oxo group and has a different substitution pattern.
Uniqueness
4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and oxo groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
This detailed overview provides a comprehensive understanding of 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
6331-17-5 |
|---|---|
Molecular Formula |
C10H8O6 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxycarbonylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,11H,1H3,(H,13,14) |
InChI Key |
DHIKVZDOCGADPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


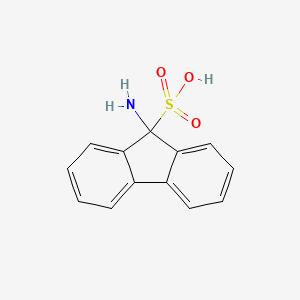
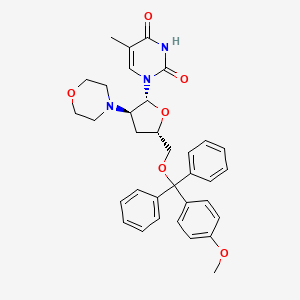
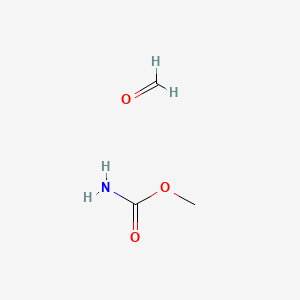
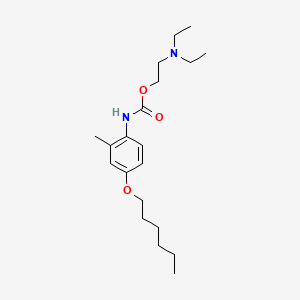
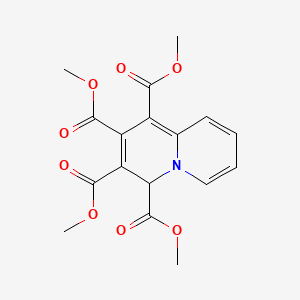
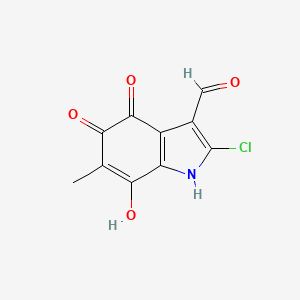

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
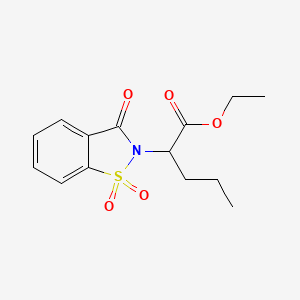
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
